Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate

Description

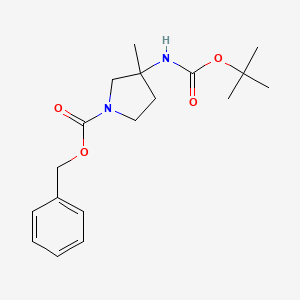

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a benzyl carboxylate group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl substituent at position 3 of the pyrrolidine ring (Figure 1). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where pyrrolidine derivatives are widely utilized due to their conformational rigidity and bioactivity . The Boc group enhances stability during synthetic processes, while the methyl group introduces steric effects that may influence reactivity or binding properties.

Properties

IUPAC Name |

benzyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-15(21)19-18(4)10-11-20(13-18)16(22)23-12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIRFPUAFXNWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733877 | |

| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927389-50-2 | |

| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Cyclization

- The synthesis often begins from 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate or related derivatives.

- Cyclization to form the pyrrolidine ring is achieved under mild conditions, often using solvents such as methanol, tertiary butanol, or dichloromethane.

- Alkali bases like sodium hydroxide or lithium hydroxide may be used for hydrolysis steps during ring closure.

Boc Protection of the Amino Group

- Boc protection is typically introduced by reacting the free amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) or a base such as triethylamine.

- Reaction conditions are mild, often at room temperature (around 25°C), with stirring overnight.

- This step yields the Boc-protected intermediate with high efficiency (up to 92% yield).

Benzyl Group Introduction

- The benzyl group is introduced by reacting the nitrogen atom with benzyl bromide or dibenzyl dicarbonate in the presence of base (e.g., triethylamine or potassium carbonate).

- The reaction is conducted in solvents like methanol or dimethylformamide (DMF) at moderate temperatures (25–30°C).

- Typical yields for benzylation range from 78% to 85%.

Esterification and Methyl Substitution

- Esterification of the carboxyl group is performed using methanol and coupling agents such as dicyclohexylcarbodiimide (DCC) with DMAP as a catalyst.

- The methyl group at the 3-position can be introduced via alkylation or by starting from suitably substituted precursors.

- Esterification yields are generally high, around 90%.

Purification and Isolation

- After reaction completion, solvents are evaporated under reduced pressure.

- The crude product is purified by column chromatography using appropriate eluents.

- Final products are typically obtained as white solids or light yellow oils with purity suitable for further applications.

Reaction Conditions and Yields Summary Table

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Carbamate formation | Di-tert-butyl dicarbonate, DMAP, tert-butanol, 25°C, overnight | 85–92 | Mild conditions, high selectivity |

| Benzylation | Alkylation | Benzyl bromide or dibenzyl dicarbonate, triethylamine, methanol/DMF, 25–30°C | 78–85 | Efficient nitrogen protection |

| Esterification | Steglich esterification | DCC, DMAP, methanol, room temperature | 90 | High yield, mild conditions |

| Pyrrolidine ring formation | Cyclization | Hydrolysis with LiOH/NaOH, solvents like THF, DMF, or acetonitrile, 0–25°C | Variable | Mild, cost-effective raw materials |

Research Findings and Optimization Notes

- The preparation methods emphasize the use of cheap raw materials , simple operation , and mild reaction conditions , which collectively reduce production costs and improve scalability.

- Catalytic hydrogenation for benzyl group introduction can employ palladium on carbon or platinum oxide catalysts to enhance selectivity.

- Hydrolysis steps prefer alkali bases such as lithium hydroxide or potassium hydroxide for effective ring closure and intermediate formation.

- Solvent choice impacts reaction efficiency; preferred solvents include tertiary alcohols, DMF, THF, and acetonitrile.

- Reaction temperature control is critical, with many steps optimized at 20–30°C to balance reaction rate and selectivity.

Representative Example from Patent Literature

A typical preparation of a Boc-protected pyrrolidine derivative includes:

- Adding 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate (7.8 g, 24.6 mmol), di-tert-butyl dicarbonate (5.9 g, 27 mmol), and DMAP (0.9 g, 7.38 mmol) in 30 mL tert-butanol.

- Stirring at 25°C overnight.

- Evaporating the solvent and purifying by column chromatography to obtain the Boc-protected product in 91.9% yield.

- Subsequent benzylation and esterification steps follow similarly mild conditions with comparable yields.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines or alcohols. Substitution reactions typically result in the removal of the Boc group, yielding the free amine .

Scientific Research Applications

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the preparation of peptide-based probes and inhibitors for biological studies.

Medicine: It is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Benzyl 3-{[(tert-Butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate

This analogue () replaces the 3-methyl group with a 4-hydroxymethyl substituent. The hydroxymethyl group introduces polarity, increasing solubility in polar solvents compared to the hydrophobic methyl group in the target compound. This structural variation may also alter hydrogen-bonding capabilities, impacting interactions in biological systems or crystallization behavior .

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-pyrrole Derivatives

Compounds 10a–e () are pyrrole derivatives with Boc-protected amino groups, methyl substituents, and indole-based aromatic systems. For example, 10a (C₃₂H₃₄N₄O₅) has a melting point of 169–173°C and a molecular weight of 554 g/mol.

Ring Size and Saturation Effects

Piperidine Derivatives ()

Compounds such as 1-Boc (1-(tert-butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate) feature a six-membered piperidine ring instead of pyrrolidine. The larger ring size reduces ring strain, increasing conformational flexibility. Piperidine derivatives are often preferred in drug design for their improved pharmacokinetic profiles, whereas pyrrolidines offer greater rigidity .

Protecting Group Variations

Benzyl 3-aminopyrrolidine-1-carboxylate

The absence of the Boc group in this compound () results in a free amine, making it more reactive in nucleophilic reactions but less stable under basic conditions. The Boc group in the target compound allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling stepwise synthesis .

Tosyl (Ts) and Benzyl (Cbz) Protected Analogues

highlights 1-Ts (methyl 4-oxo-1-tosylpiperidine-3-carboxylate), where the tosyl group requires harsh reductive conditions for removal. In contrast, the Boc group in the target compound offers milder deprotection pathways, reducing side reactions .

Physical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

*Calculated based on structural similarity.

- Spectroscopic Trends : The Boc group in the target compound exhibits characteristic IR peaks near 1680–1765 cm⁻¹ (C=O stretch) and NMR signals for tert-butyl groups at δ ~1.34 ppm (). The methyl group at position 3 appears as a singlet near δ 2.39 ppm in analogous compounds .

Biological Activity

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate (CAS No. 927389-50-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by relevant data and research findings.

Molecular Characteristics:

- Molecular Formula: C18H26N2O4

- Molecular Weight: 334.41 g/mol

- CAS Number: 927389-50-2

The compound features a pyrrolidine core substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the protection of the amino group using a Boc group followed by coupling with appropriate carboxylic acid derivatives. The reaction conditions and purification methods significantly affect the yield and purity of the final product.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies on related pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities . The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Case Study 1: In Vitro Evaluation

A study focusing on the biological evaluation of newly synthesized derivatives demonstrated that compounds with a similar backbone exhibited selective toxicity towards cancer cells while sparing normal lymphocytes. This selectivity is crucial for developing targeted therapies with reduced side effects .

| Compound | Target Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| BDA-04 | Cancer Cells | 2 | >500 |

| BDA-14 | Normal Cells | >1000 | - |

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis of pyrrolidine derivatives indicated that modifications at the nitrogen and carbon positions could enhance biological activity. The introduction of different substituents on the benzyl ring or variations in the Boc group could lead to improved potency against specific targets such as malarial enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen, followed by benzyl esterification. Key steps include:

- Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalyst like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) at 0–20°C .

- Benzylation : Using benzyl chloroformate (Cbz-Cl) under basic conditions to esterify the pyrrolidine nitrogen.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can the compound’s structure be confirmed after synthesis?

Methodological Answer: A combination of analytical techniques is employed:

- NMR Spectroscopy : H and C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzyl ester (δ ~5.1 ppm for CH₂Ph) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₈H₂₅N₂O₄⁺ = 333.1818).

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is used to refine crystallographic data .

Q. What are the recommended storage conditions for this compound?

Methodological Answer:

- Store at 2–8°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.

- Avoid exposure to acidic vapors or moisture, as the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid) .

Advanced Research Questions

Q. How can stereochemical purity at the 3-methylpyrrolidine position be ensured during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts (e.g., (R)- or (S)-BINOL derivatives) during key steps.

- Chromatographic Separation : Chiral HPLC with columns like Chiralpak IA/IB to resolve enantiomers.

- Crystallography : Single-crystal X-ray diffraction (SHELX-refined) to confirm absolute configuration .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*).

- Dynamic Effects : Account for conformational flexibility via variable-temperature NMR or molecular dynamics simulations.

- Crystallographic Validation : Resolve ambiguities using X-ray structures .

Q. What degradation pathways are observed under accelerated stability testing?

Methodological Answer:

Q. How can the compound be functionalized for downstream applications in drug discovery?

Methodological Answer:

- Deprotection : Remove Boc with TFA and benzyl ester via hydrogenolysis (H₂/Pd-C) to generate a versatile amine intermediate.

- Coupling Reactions : Use the free amine in peptide coupling (EDCI/HOBt) or Suzuki-Miyaura cross-coupling for bioconjugation.

- Case Study : Analogous compounds are used as intermediates in kinase inhibitor synthesis (e.g., Upadacitinib impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.